Triiodoacetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and methodologies. For instance, trifluoroacetic acid is used in the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines through a tandem Claisen rearrangement and cyclization reaction, showcasing its role as a reagent in complex organic transformations (Pathak, Madapa, & Batra, 2007).
Molecular Structure Analysis
The molecular structure of halogenated acetic acids like trifluoroacetic acid reveals interesting aspects, such as changes from ionic to molecular crystal structures upon deuteration, indicating the influence of isotopic substitution on the structural properties of these compounds (Mootz & Schilling, 1992).
Chemical Reactions and Properties
Trifluoroacetic acid mediates hydroarylation of alkenes, leading to the synthesis of dihydrocoumarins and dihydroquinolones, showcasing its versatility in promoting intermolecular hydroarylation reactions (Li, Foresee, & Tunge, 2005).
Scientific Research Applications
Thermogenic Agent in Adipocytes : Triiodoacetic acid acts as a potent thermogenic agent in brown adipocytes, increasing energy expenditure and regulating T3 production at very low concentrations (Medina-Gómez et al., 2003)(Medina-Gómez et al., 2003).
Chromatography Method for Quantification : A fast protein liquid chromatography method was developed for the rapid separation and quantification of triiodoacetic acid in human serum, useful in pharmacological studies (Duntas et al., 1989)(Duntas et al., 1989).
Treatment for Hyperthyroidism and ADHD : Triiodoacetic acid therapy has been shown to effectively and safely improve hyperthyroidism and ADHD symptoms in children with genetic thyroid hormone resistance (Anzai et al., 2012)(Anzai et al., 2012).
Myxedema and Depression Treatment : Triiodoacetic acid can induce remission in myxedema and reduce serum cholesterol levels without affecting basal oxygen consumption (Lipsett et al., 1956)(Lipsett et al., 1956).
Glucocorticoid-Induced Skin Atrophy : Topical treatment with triiodoacetic acid appears to reverse glucocorticoid-induced skin atrophy under certain conditions (Yazdanparast et al., 2006)(Yazdanparast et al., 2006).
Isoform-Specific Transcription Regulation : Triac has a potent effect on TRbeta1 and TRbeta2 isoforms, favoring its use in treating resistance to thyroid hormone (Messier & Langlois, 2000)(Messier & Langlois, 2000).
Potential Use in Depression : Triiodothyroacetic acid shows antidepressant-like effects in mice, with potential clinical use due to its reduced peripheral effects and impact on metabolic clearance rate parameters (Massol et al., 2004)(Massol et al., 2004).
Impact on Thyroid Hormone Secretion : While triac effectively suppresses thyroid hormone secretion in patients with resistance, its intrinsic peripheral action offsets any decrease in secretion (Kunitake et al., 1989)(Kunitake et al., 1989).
Safety And Hazards
Triiodoacetic acid is toxic if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2,2,2-triiodoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZZMHPRRFPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(I)(I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HI3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208127 | |
Record name | Triiodoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triiodoacetic acid | |
CAS RN |
594-68-3 | |
Record name | 2,2,2-Triiodoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triiodoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triiodoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triiodoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIIODOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8GUP5482 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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